

# Application Notes and Protocols for 2-Azacyclononanone in Medicinal Chemistry

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## Compound of Interest

Compound Name: 2-Azacyclononanone

Cat. No.: B145865

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Topic: Use of **2-Azacyclononanone** in Medicinal Chemistry Scaffolds

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Lactams, or cyclic amides, are a cornerstone of many therapeutic agents. While  $\beta$ -lactams, with their four-membered ring, are renowned for their role in antibiotics like penicillins and cephalosporins, larger lactam rings are also present in a variety of biologically active compounds.<sup>[1]</sup> Medium-sized rings (8-11 membered) and macrocyclic lactams (12+ membered) are recognized for their potential in medicinal chemistry, offering unique conformational properties that can be exploited for target binding.<sup>[2][3]</sup> **2-Azacyclononanone**, also known as capryllactam, is a nine-membered lactam that serves as a versatile chemical building block.<sup>[4]</sup> Although it is a known chemical entity, its application as a central scaffold in medicinal chemistry is not as widely documented as that of smaller lactams. These application notes aim to provide a framework for researchers interested in exploring the potential of the **2-azacyclononanone** scaffold in drug discovery.

## Chemical Properties of 2-Azacyclononanone

Property	Value
CAS Number	935-30-8
Molecular Formula	C <sub>8</sub> H <sub>15</sub> NO
Molecular Weight	141.21 g/mol
Appearance	White to off-white solid
Melting Point	74-76 °C
Solubility	Soluble in methanol and chloroform

Note: Data sourced from publicly available chemical databases.

## Application Notes

The **2-azacyclononanone** scaffold presents an interesting starting point for the design of novel therapeutic agents. Its nine-membered ring offers a degree of flexibility that is intermediate between smaller, more rigid rings and larger, more floppy macrocycles. This conformational feature could be advantageous for binding to protein targets with complex topographies. The lactam functionality provides a key hydrogen bond donor and acceptor, while the ring itself can be functionalized at various positions to explore structure-activity relationships (SAR).

Potential therapeutic areas for **2-azacyclononanone**-based scaffolds could include, but are not limited to:

- **Enzyme Inhibitors:** The scaffold could be elaborated to present functional groups that interact with the active sites of enzymes such as proteases, kinases, or hydrolases.
- **Receptor Modulators:** Derivatives could be designed to bind to G-protein coupled receptors (GPCRs) or ion channels, where the conformational flexibility of the nine-membered ring might allow for optimal ligand-receptor interactions.
- **Antimicrobial Agents:** While not a  $\beta$ -lactam, the lactam moiety is a key feature in many antibacterial agents. Exploration of **2-azacyclononanone** derivatives for antibacterial or antifungal activity could be a fruitful area of research.

## Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and evaluation of **2-azacyclononanone** derivatives.

### Protocol 1: Synthesis of N-Substituted 2-Azacyclononanone Derivatives

This protocol describes a general method for the N-alkylation or N-arylation of **2-azacyclononanone**.

Materials:

- **2-Azacyclononanone**
- Sodium hydride (NaH) or other suitable base
- Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent
- Alkyl halide or aryl halide (e.g., benzyl bromide, substituted iodobenzene)
- Palladium catalyst and ligand (for N-arylation)
- Ethyl acetate, hexane, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate
- Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

- To a solution of **2-azacyclononanone** (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise at 0 °C.
- Allow the reaction mixture to stir at room temperature for 30 minutes.
- Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture. For N-arylation, a palladium-catalyzed cross-coupling reaction would be employed, which requires a specific catalyst and ligand system and typically higher temperatures.

- Stir the reaction at room temperature (for N-alkylation) or elevated temperature (for N-arylation) and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-substituted **2-azacyclononanone** derivative.
- Characterize the final product by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

## Protocol 2: General Procedure for Biological Screening (e.g., Kinase Inhibition Assay)

This protocol provides a template for screening **2-azacyclononanone** derivatives for their ability to inhibit a specific kinase.

Materials:

- Purified target kinase
- Kinase substrate (e.g., a specific peptide)
- Adenosine triphosphate (ATP), radio-labeled  $[\gamma\text{-}^{32}\text{P}]\text{ATP}$  or fluorescent ATP analog
- Synthesized **2-azacyclononanone** derivatives dissolved in dimethyl sulfoxide (DMSO)
- Kinase reaction buffer
- 96-well plates

- Apparatus for detecting the output signal (e.g., scintillation counter or fluorescence plate reader)

Procedure:

- Prepare a serial dilution of the test compounds (**2-azacyclononanone** derivatives) in DMSO.
- In a 96-well plate, add the kinase reaction buffer, the target kinase, and the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
- Initiate the kinase reaction by adding the kinase substrate and ATP (containing a tracer amount of [ $\gamma$ - $^{32}\text{P}$ ]ATP or a fluorescent analog).
- Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified period (e.g., 30-60 minutes).
- Terminate the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).
- Quantify the incorporation of the radioactive phosphate into the substrate or the change in fluorescence.
- Calculate the percentage of inhibition for each compound concentration relative to the negative control.
- Determine the  $\text{IC}_{50}$  value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using appropriate software.

## Data Presentation

Quantitative data from biological assays should be summarized in a clear and structured table to facilitate comparison of the synthesized derivatives.

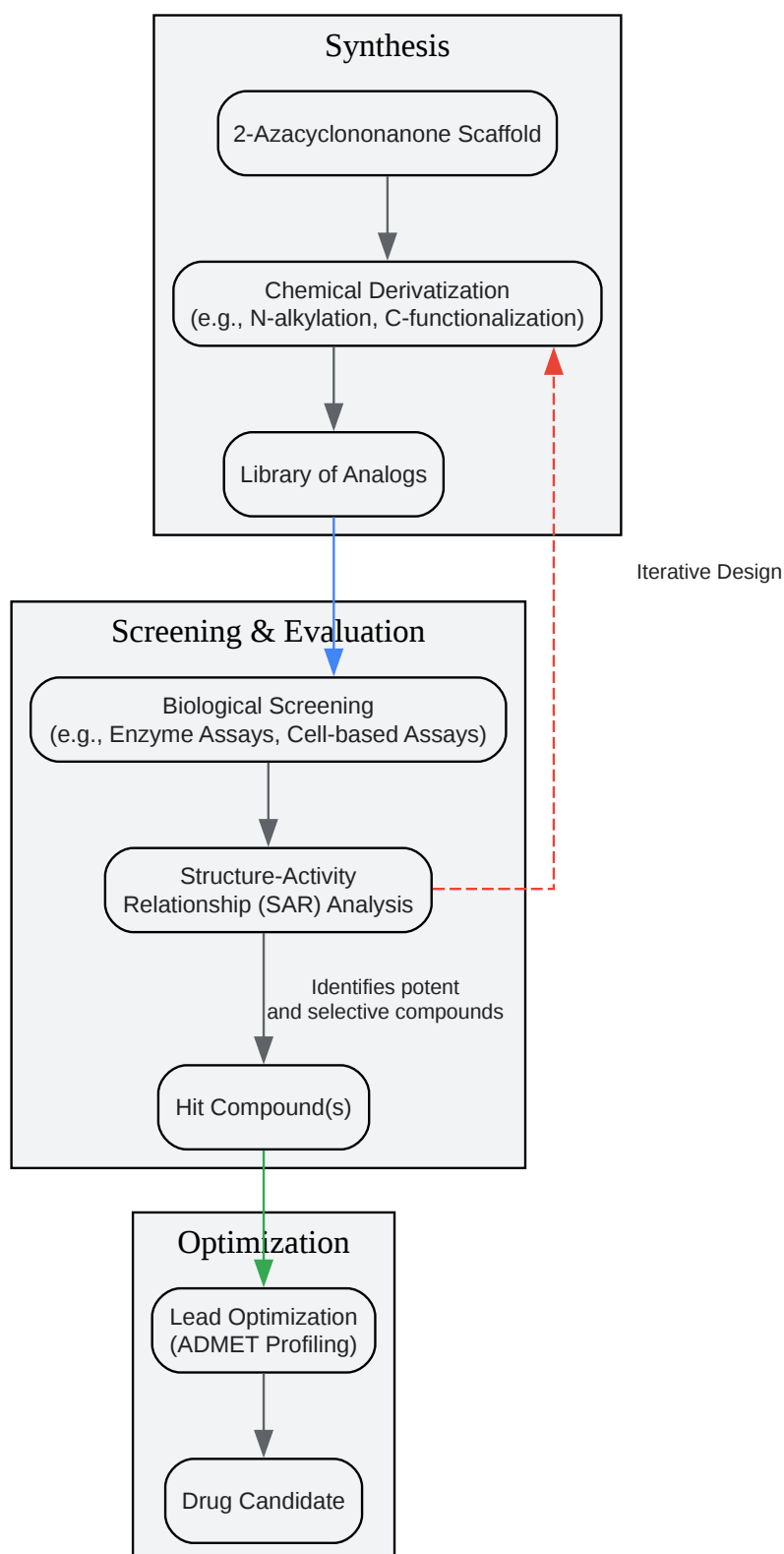
Table 1: Hypothetical Biological Activity of **2-Azacyclononanone** Derivatives

Compound ID	R <sup>1</sup> -Substituent	R <sup>2</sup> -Substituent	Target Kinase IC <sub>50</sub> (μM)	Antibacterial MIC (μg/mL) vs. <i>S. aureus</i>
AZA-001	H	H	>100	>128
AZA-002	Benzyl	H	5.2	64
AZA-003	4-Chlorobenzyl	H	1.8	32
AZA-004	H	Phenyl	25.6	>128
AZA-005	Benzyl	Phenyl	0.9	16
Control	Staurosporine	0.01	N/A	
Control	Vancomycin	N/A	1	

This table is a template for data presentation and does not represent actual experimental results.

## Visualizations

## Workflow for the Development of 2-Azacyclononanone-Based Scaffolds



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Caption: A general workflow for the synthesis, screening, and optimization of **2-azacyclononane** derivatives.

## Conclusion

While the medicinal chemistry applications of **2-azacyclononane** are not yet extensively explored in the public literature, its structural features suggest that it could serve as a valuable and novel scaffold for the development of new therapeutic agents. The provided protocols and workflow offer a foundational guide for researchers to begin investigating the potential of this and other medium-ring lactam systems in drug discovery. Further research is warranted to synthesize and evaluate diverse libraries of **2-azacyclononane** derivatives to uncover their biological potential.

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